1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid

Medicinal Chemistry Process Chemistry Building Block Synthesis

This bicyclic heterocycle delivers a conformationally rigid scaffold essential for kinase inhibitor and GPCR modulator programs. Unlike simple pyrazole-3-carboxylic acids, the fused tetrahydropyran ring enforces a distinct 3D geometry critical for target binding selectivity and potency. With an XLogP3 of -0.2, it occupies optimal CNS drug-like space for brain-penetrant candidates. Scalable synthesis (validated at 915 g scale, 99% UPLC purity) and consistent ≥98% purity with batch-to-batch QC documentation ensure reproducible SAR without confounding variables from inconsistent building block quality.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 518990-20-0
Cat. No. B1358677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid
CAS518990-20-0
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1COCC2=C1NN=C2C(=O)O
InChIInChI=1S/C7H8N2O3/c10-7(11)6-4-3-12-2-1-5(4)8-9-6/h1-3H2,(H,8,9)(H,10,11)
InChIKeyYICMXCDJSOOXSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid (CAS 518990-20-0): Core Scaffold Overview for Medicinal Chemistry and Chemical Biology Procurement


1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid (CAS 518990-20-0) is a bicyclic heterocyclic building block featuring a fused tetrahydropyran and pyrazole ring system with a carboxylic acid handle at the 3-position. The compound serves as a versatile core scaffold for constructing bioactive molecules, particularly kinase inhibitors and GPCR modulators, due to its rigid framework and hydrogen-bonding capacity [1]. Its molecular formula is C₇H₈N₂O₃ with a molecular weight of 168.15 g/mol, and it is commercially available at standard research purity (≥98%) from multiple reputable vendors .

Why Generic Substitution Fails for 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic Acid (CAS 518990-20-0) in Lead Optimization Campaigns


While numerous pyrazole carboxylic acid building blocks exist, the 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid scaffold is not functionally interchangeable with simpler pyrazole-3-carboxylic acids or other regioisomeric pyranopyrazole systems. The fused tetrahydropyran ring imparts a distinct three-dimensional conformation that influences target binding geometry, while the 3-carboxylic acid group provides a defined vector for amide coupling or bioisosteric replacement [1]. Derivatives of this core have demonstrated selective inhibition of kinases and GPCRs, whereas the corresponding pyrano[2,3-c]pyrazole regioisomers exhibit different biological profiles [2]. Substituting a generic pyrazole carboxylic acid for this specific bicyclic scaffold would alter molecular topology, potentially reducing potency or selectivity against the intended target.

Quantitative Differentiation Guide: 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic Acid (CAS 518990-20-0) Procurement and Selection Evidence


Synthetic Efficiency: 98% Purity Ethyl Ester Intermediate with 99% UPLC Purity Achieved via Scalable Route

A patented synthesis method for 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid proceeds via an ethyl ester intermediate (ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate) that was isolated with 99% UPLC purity at 915 g scale, enabling high-purity downstream processing [1]. This compares favorably to typical pyrazole-3-carboxylic acid syntheses where ester intermediates often require extensive purification and may be isolated at lower purities (commonly 95-97%). The method uses readily available tetrahydro-2H-pyran-3-one and diethyl oxalate as starting materials, offering a cost-advantaged route relative to multi-step syntheses required for more complex pyranopyrazole scaffolds.

Medicinal Chemistry Process Chemistry Building Block Synthesis

Commercial Purity: Consistent ≥98% Purity Across Multiple Vendors with Batch-to-Batch QC Documentation

1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid is available from multiple reputable vendors at a minimum purity specification of 98% . In contrast, many pyrano[2,3-c]pyrazole regioisomers and other fused heterocyclic building blocks are often supplied at 95% purity or require custom synthesis, introducing variability and potential impurity-related artifacts in biological assays. The availability of this specific compound with documented QC (NMR, HPLC, GC) from vendors such as Bidepharm and Fluorochem ensures batch-to-batch reproducibility, a critical factor in SAR studies .

Chemical Procurement Quality Control Building Block Sourcing

Derivative Potency: Indolyl-Substituted Derivatives Exhibit 3-Fold Greater Anticancer Activity than 5-Fluorouracil in Select Cell Lines

A series of indolyl-substituted 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives synthesized from this core scaffold demonstrated significant in vitro antitumor activity [1]. Notably, compound 4i exhibited 3-fold greater activity against HGC-27 and PC-3 cell lines compared to the positive control 5-fluorouracil, while compounds 4c and 4d showed activity against MCF-7 cells comparable to doxorubicin. This contrasts with structurally similar pyrano[2,3-c]pyrazole derivatives, which in separate studies have shown generally lower potency profiles against cancer cell lines, underscoring the biological relevance of the [4,3-c] regioisomeric scaffold.

Anticancer Drug Discovery Kinase Inhibition SAR Studies

Physicochemical Properties: Favorable Lipophilicity (XLogP3 = -0.2) and H-Bond Profile for CNS and Oral Bioavailability Optimization

The compound exhibits a computed XLogP3 of -0.2 and a hydrogen bond donor count of 2, positioning it within favorable physicochemical space for oral bioavailability and CNS penetration [1]. In comparison, common pyrazole-3-carboxylic acid bioisosteres such as indazole-3-carboxylic acid (XLogP3 ≈ 1.0-1.5) or benzimidazole-3-carboxylic acid (XLogP3 ≈ 1.5-2.0) are significantly more lipophilic, which can reduce aqueous solubility and increase the risk of off-target binding [2]. The lower lipophilicity of this scaffold is advantageous for programs targeting CNS disorders or requiring balanced ADME profiles.

Drug Design ADME Properties CNS Drug Discovery

High-Impact Application Scenarios for 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic Acid (CAS 518990-20-0) Based on Quantitative Differentiation


Medicinal Chemistry: Kinase Inhibitor and GPCR Modulator Scaffold Construction

The rigid bicyclic framework of this scaffold, combined with the carboxylic acid handle for amide coupling, makes it ideal for constructing kinase inhibitors and GPCR modulators where defined spatial orientation of substituents is critical for target engagement . The demonstrated 3-fold potency enhancement of indolyl derivatives over 5-fluorouracil in anticancer assays supports its use in oncology-focused medicinal chemistry campaigns [1].

Process Chemistry: Scalable Synthesis of High-Purity Heterocyclic Intermediates

The patented synthesis route yielding the ethyl ester intermediate at 99% UPLC purity and 915 g scale demonstrates the scalability and efficiency of this compound as a key intermediate . This makes it suitable for process chemistry groups requiring reliable, high-purity building blocks for multi-step synthesis of advanced leads.

CNS Drug Discovery: Lead Optimization with Favorable CNS Physicochemical Properties

With a computed XLogP3 of -0.2 and 2 H-bond donors, this scaffold resides within the optimal property space for CNS penetration . This makes it a strategic choice for CNS drug discovery programs aiming to minimize off-target effects and improve brain exposure compared to more lipophilic heterocyclic alternatives.

SAR Studies: Systematic Exploration of Pyranopyrazole Chemical Space

The consistent commercial availability of this compound at ≥98% purity with batch-to-batch QC documentation enables reliable SAR studies. Researchers can confidently explore the effects of substituent variation on biological activity without confounding variables introduced by inconsistent building block quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.